![molecular formula C12H15NO4S B13717275 3-({[2-(4-Methylphenyl)vinyl]sulfonyl}amino)propanoic acid](/img/structure/B13717275.png)
3-({[2-(4-Methylphenyl)vinyl]sulfonyl}amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-({[2-(4-Methylphenyl)vinyl]sulfonyl}amino)propanoic acid involves several steps. One common method includes the reaction of 4-methylphenylvinyl sulfone with an appropriate amine under controlled conditions . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction.
Chemical Reactions Analysis
3-({[2-(4-Methylphenyl)vinyl]sulfonyl}amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
3-({[2-(4-Methylphenyl)vinyl]sulfonyl}amino)propanoic acid is widely used in scientific research, particularly in the field of proteomics . It is utilized for studying protein interactions, modifications, and functions. In chemistry, it serves as a reagent for various organic synthesis reactions. In biology and medicine, it is used to investigate cellular processes and molecular pathways .
Mechanism of Action
The mechanism of action of 3-({[2-(4-Methylphenyl)vinyl]sulfonyl}amino)propanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic processes .
Comparison with Similar Compounds
3-({[2-(4-Methylphenyl)vinyl]sulfonyl}amino)propanoic acid can be compared with similar compounds such as:
3-(4-Methoxyphenyl)propanoic acid: This compound has a similar structure but contains a methoxy group instead of a sulfonyl group.
3-(4-Aminophenyl)propanoic acid: This compound has an amino group instead of a sulfonyl group.
The uniqueness of this compound lies in its sulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C12H15NO4S |
|---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
3-[2-(4-methylphenyl)ethenylsulfonylamino]propanoic acid |
InChI |
InChI=1S/C12H15NO4S/c1-10-2-4-11(5-3-10)7-9-18(16,17)13-8-6-12(14)15/h2-5,7,9,13H,6,8H2,1H3,(H,14,15) |
InChI Key |
JJQIIVDTEFWDOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Trifluoromethyl)indolin-6-yl]methanol](/img/structure/B13717206.png)
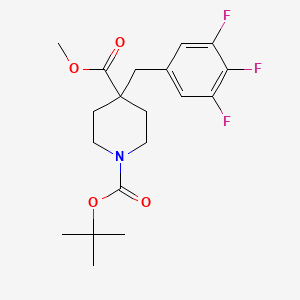
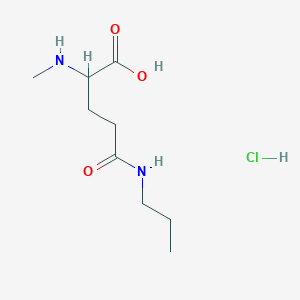
![2,2-Difluoro-alpha-(trifluoromethyl)benzo[d][1,3]dioxole-5-methanol](/img/structure/B13717230.png)
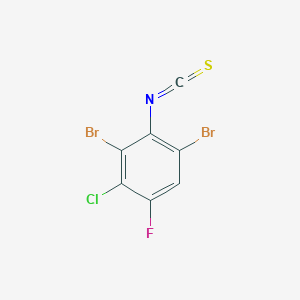
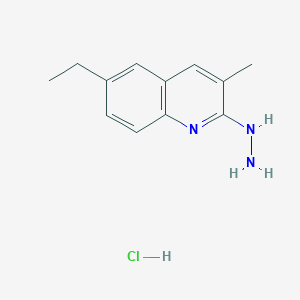
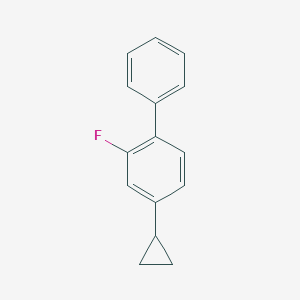
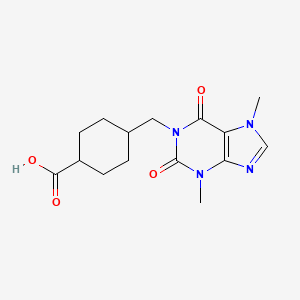
![{1-[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13717263.png)
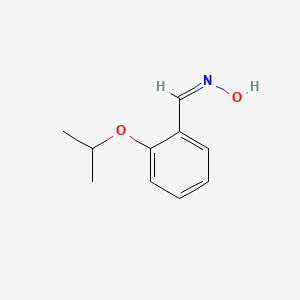
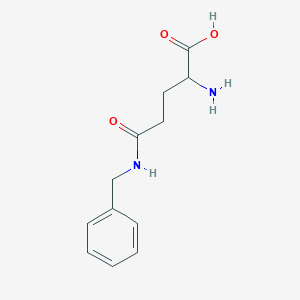
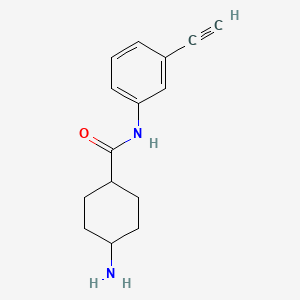
![5-Nitro-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-ol](/img/structure/B13717290.png)
![1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13717296.png)
